1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine
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Overview
Description
1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine is an organic compound that features a cyclohexane ring substituted with an aminomethyl group, a benzyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cyclohexene.
Introduction of the Aminomethyl Group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group on the cyclohexane ring is replaced by an aminomethyl group.
N-Benzylation and N-Methylation:
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert imines back to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexane ring or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while substitution reactions can produce a variety of substituted cyclohexane derivatives.
Scientific Research Applications
1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the benzyl and methyl groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
1-(aminomethyl)cyclohexane: Lacks the benzyl and methyl groups, resulting in different chemical and biological properties.
N-benzyl-N-methylcyclohexanamine: Similar structure but without the aminomethyl group, affecting its reactivity and applications.
Cyclohexylamine: A simpler structure with only an amino group attached to the cyclohexane ring.
Uniqueness: 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine is unique due to the presence of all three substituents (aminomethyl, benzyl, and methyl) on the cyclohexane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-17(12-14-8-4-2-5-9-14)15(13-16)10-6-3-7-11-15/h2,4-5,8-9H,3,6-7,10-13,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZUGXDFZLYGQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(CCCCC2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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